4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the empirical formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with nitro, cyano, and oxo groups, as well as methyl groups at the 4 and 6 positions . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-pentanedione with malononitrile in the presence of ammonium acetate and a suitable nitro compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential antiviral activity . The compound’s nitro and cyano groups are key to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a thioxo group instead of an oxo group.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of nitro, cyano, and oxo groups on a pyridine ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-6(3-9)8(12)10-5(2)7(4)11(13)14/h1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVIZBAZAJBTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968908 | |
Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801114 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5407-93-2 | |
Record name | 5407-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC10737 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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